molecular formula C9H11NO5 B8568309 2-(2-Methoxy-4-nitrophenoxy)ethanol

2-(2-Methoxy-4-nitrophenoxy)ethanol

Cat. No.: B8568309
M. Wt: 213.19 g/mol
InChI Key: PSTWXJJLXIZRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-4-nitrophenoxy)ethanol is a nitroaromatic compound featuring a phenoxy backbone substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 4-positions, respectively, and an ethanol moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the nitro group and hydrogen-bonding capacity from the hydroxyl group.

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)ethanol

InChI

InChI=1S/C9H11NO5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3

InChI Key

PSTWXJJLXIZRJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(2-Methoxy-4-nitrophenoxy)ethanol, differing in substituent positions, functional groups, or side chains:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 4-OCH₃, 1-ethanol Used in fragrance synthesis; lacks nitro group, reducing reactivity .
2-(4-Nitrophenoxy)ethanol C₈H₉NO₄ 183.16 4-NO₂, 1-ethanol Higher polarity due to nitro group; used as an intermediate in dye synthesis .
2-[(4-Methoxy-2-nitrophenyl)amino]ethanol C₉H₁₂N₂O₄ 212.21 4-OCH₃, 2-NO₂, amino (-NH-) Amino group enhances solubility; potential use in polymer chemistry .
2-(2-Methoxy-4-nitrophenoxy)acetamide C₁₀H₁₂N₂O₆ 280.22 Acetamide (-NHCOCH₃) side chain Discontinued compound; explored in specialty chemical synthesis .
1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone C₁₂H₁₃NO₅ 251.24 Cyclopropyl and ketone groups Demonstrated biocatalytic utility in stereoselective reductions .

Physicochemical Properties

  • Polarity and Solubility: The nitro group in this compound increases polarity compared to non-nitro analogues like 2-(4-Methoxyphenyl)ethanol. However, the amino group in 2-[(4-Methoxy-2-nitrophenyl)amino]ethanol improves aqueous solubility .
  • Molecular Weight : Derivatives with additional functional groups (e.g., acetamide, cyclopropyl) exhibit higher molecular weights, impacting their diffusion rates and bioavailability .

Functional Group Impact on Activity

  • Methoxy Group : Enhances electron-donating effects, stabilizing intermediates in reactions like nucleophilic substitution .
  • Nitro Group : Increases electrophilicity, making the compound reactive in reduction or substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.